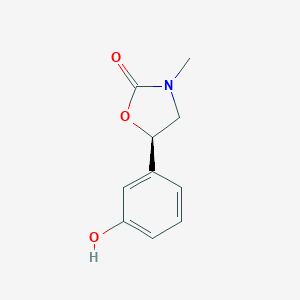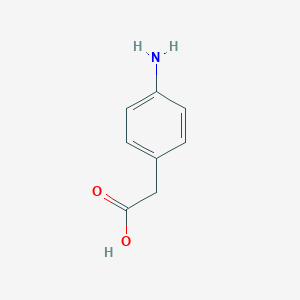
N-(4-Benzyloxybenzyl)acetohydroxamic acid
概要
説明
N-(4-ベンジルオキシベンジル)アセトヒドロキサム酸、別名 BW-A137C は、フェノールエーテル類に属する有機化合物です。これらは、ベンゼン環で置換されたエーテル基を含む芳香族化合物です。 BW-A137C は、リポキシゲナーゼ阻害剤およびロイコトリエン合成阻害剤としての役割で知られており、薬理学の分野で重要です .
科学的研究の応用
BW-A137C は、特に化学、生物学、医学、産業の分野で、いくつかの科学研究における応用があります。
化学: BW-A137C は、リポキシゲナーゼ阻害およびロイコトリエン合成阻害のメカニズムを研究するためのモデル化合物として使用されています。
生物学: この化合物は、様々な生物学的プロセスにおけるリポキシゲナーゼの役割を調査するための生物学的試験に使用されています。
医学: BW-A137C は、リポキシゲナーゼとロイコトリエン合成の阻害効果があるため、喘息やその他の免疫系疾患などの疾患の治療に潜在的な治療効果があります。
準備方法
BW-A137C の合成にはいくつかのステップが含まれ、通常はベンジルオキシベンジル中間体の調製から始まります。この中間体は、特定の条件下でアセトヒドロキサム酸と反応させて、最終生成物を得ます。 反応条件には、多くの場合、ジクロロメタンなどの溶媒や、トリエチルアミンなどの触媒の使用が含まれ、反応を促進します .
BW-A137C の工業生産方法は広く文書化されていませんが、大規模生産のための最適化を伴う同様の合成ルートに従っている可能性があります。 これらの最適化には、連続フロー反応器や自動システムの使用が含まれ、品質と収率の一貫性を確保できます .
化学反応の分析
BW-A137C は、次のようないくつかの種類の化学反応を起こします。
酸化: BW-A137C は、特定の条件下で酸化されて、様々な酸化された誘導体を形成することができます。
還元: この化合物は、還元反応を起こすこともでき、還元された生成物の形成につながります。
置換: BW-A137C は、置換反応に関与し、1つの官能基が別の官能基に置き換わります。
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .
作用機序
BW-A137C は、特に12-リポキシゲナーゼ酵素の白血球型であるリポキシゲナーゼの活性を阻害することで効果を発揮します。この阻害は、BW-A137C が酵素の鉄(II)型と鉄(III)型両方に結合する混合型メカニズムによって起こります。 この化合物は、約2マイクロモルのIC(50)値を持ち、阻害剤としての効力を示しています .
類似化合物との比較
BW-A137C は、白血球型12-リポキシゲナーゼを選択的に阻害するという点でユニークです。類似の化合物には、次のようなものがあります。
N-(4-クロロフェニル)-N-ヒドロキシ-N'-(3-クロロフェニル)尿素: 別の作用機序を持つリポキシゲナーゼ阻害剤。
エイコサテトラエン酸: 12-リポキシゲナーゼの活性化を阻害しますが、結合親和性が異なります。
4-(2-オキサペンタデカ-4-イン)フェニルプロパン酸: 白血球型12-リポキシゲナーゼのアイソフォーム選択的阻害剤で、新規の阻害機序を持っています
BW-A137C は、酵素の鉄(II)型と鉄(III)型両方に特異的に結合するという点で際立っており、リポキシゲナーゼ阻害とその潜在的な治療的応用を研究するための貴重なツールとなっています .
特性
IUPAC Name |
N-hydroxy-N-[(4-phenylmethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-13(18)17(19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-10,19H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIAYVCOMRXMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147578 | |
| Record name | N-(4-benzyloxybenzyl)acetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106328-28-3 | |
| Record name | N-(4-Benzyloxybenzyl)acetohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-benzyloxybenzyl)acetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)









